methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with:
- A methyl carboxylate group at position 2.
- An isopropyl group at position 3.
- An acetamide linkage at position 2, connected to a phenoxy group bearing a 1,2,4-triazole ring.
This structure integrates pharmacophoric motifs common in medicinal chemistry:
- The thiazole ring is associated with antimicrobial and enzyme-inhibitory activities .
- The 1,2,4-triazole moiety is prevalent in antifungal agents (e.g., fluconazole) and kinase inhibitors .
- The phenoxy-acetamide linker may enhance solubility and binding affinity to biological targets, as seen in structurally related compounds .
Properties
Molecular Formula |
C18H19N5O4S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 5-propan-2-yl-2-[[2-[2-(1,2,4-triazol-4-yl)phenoxy]acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N5O4S/c1-11(2)16-15(17(25)26-3)22-18(28-16)21-14(24)8-27-13-7-5-4-6-12(13)23-9-19-20-10-23/h4-7,9-11H,8H2,1-3H3,(H,21,22,24) |
InChI Key |
IKXFYFVUCGKNKH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)COC2=CC=CC=C2N3C=NN=C3)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 5-(propan-2-yl)-2-({[2-(4H-1,2,4-triazol-4-yl)phenoxy]acetyl}amino)-1,3-thiazole-4-carboxylate is a compound that belongs to the class of thiazole derivatives, which have garnered attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antifungal properties, potential anticancer effects, and mechanisms of action.
Antifungal Activity
Recent studies have highlighted the significant antifungal activity of triazole derivatives. The 1,2,4-triazole core is known for its broad spectrum of antifungal effects against various pathogens. Research indicates that compounds with this scaffold exhibit potent activity against fungi such as Candida and Aspergillus species due to their ability to inhibit ergosterol biosynthesis .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl 5-(propan-2-yl)-2-{...} | Candida albicans | 0.5 µg/mL |
| Other Triazoles | Aspergillus niger | 0.25 µg/mL |
Anticancer Potential
The compound's structure suggests potential anticancer properties. Triazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, compounds similar to methyl 5-(propan-2-yl)-2-{...} have shown promising results in inhibiting cell proliferation in various cancer cell lines such as PC-3 (prostate cancer) and A549 (lung cancer) .
Case Study: Antiproliferative Effects
In a study evaluating the antiproliferative effects of thiazole and triazole derivatives:
- Compound A exhibited an IC50 value of 5.96 µM against PC-3 cells.
- Compound B showed an IC50 value of 7.90 µM against A549 cells.
These findings suggest that modifications in the thiazole and triazole structures can enhance biological activity against cancer cells .
The biological activity of methyl 5-(propan-2-yl)-2-{...} can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Triazoles often inhibit enzymes involved in fungal cell wall synthesis.
- Induction of Apoptosis : Certain derivatives have been shown to activate apoptotic pathways in cancer cells.
- Interference with DNA Replication : Some studies suggest that these compounds may interact with DNA or RNA synthesis pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are 1,2,4-triazole-thiazole hybrids (e.g., compounds 9a–e in ) and fluorophenyl-thiazole-triazole derivatives (). Key comparisons include:
Key Observations:
Fluorophenyl substituents () contribute to planarity and crystallinity, which could influence solubility and stability .
Linker Comparison :
- The acetamide linker in the target compound contrasts with thioether linkages (). Acetamides generally offer better metabolic stability than thioethers, which are prone to oxidation .
Synthetic Routes :
- The target compound’s synthesis likely involves amide coupling (similar to 9a–e in ), whereas uses thiol-alkylation under acidic conditions .
Biological Activity Trends: Triazole-thiazole hybrids (e.g., 9c) show promise in enzyme inhibition, while pyrazole-thiadiazole derivatives () exhibit moderate antimicrobial effects . The target compound’s phenoxy-triazole group may synergize with the thiazole core for enhanced target binding.
Research Findings and Data
Physicochemical Properties (Inferred from Analogs)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
